6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride
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Description
6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine, also known by its CAS No. 43167-79-9, is a chemical compound with a molecular weight of 348.40 . Its molecular formula is C19H20N6O .
Synthesis Analysis
The synthesis of similar compounds, such as 6,N2-diaryl-1,3,5-triazine-2,4-diamines, has been reported in the literature . These compounds were prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by .Molecular Structure Analysis
The molecular structure of 6-Morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine consists of a triazine ring substituted with morpholino and diphenyl groups .Scientific Research Applications
Chemical Modification and Synthesis
- The behavior of derivatives of 1,2,4-Triazines, including 6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride, has been explored in reactions with various reagents. In one study, 3-chloro-5,6-diphenyl-1,2,4-triazine reacts with alkylmagnesium halides and in the Mannich reaction to produce structurally related compounds (Mustafa, Mansour, & Zaher, 1970).
Antimicrobial Activities
- Some 1,2,4-Triazole derivatives have shown promising antimicrobial activities. A study synthesized novel derivatives and found that some possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Application in Polymer Research
- A novel triazine monomer, synthesized from cyanuric chloride and morpholine, has been used for creating polyamides with excellent thermal stability and flame retardancy. This demonstrates its potential in the development of heat-resistant materials (Dinari & Haghighi, 2017).
Biological Screening for Antileukemic Activity
- A study involving the fast synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, including derivatives of 6-morpholino-triazine, identified potent antileukemic activity in one of the synthesized compounds (Dolzhenko et al., 2021).
Applications in Dentistry
- Chloro-s-triazines, such as cyanuric chloride, have been used as markers and fixatives in the study of growth in teeth and bones. This application highlights their potential in dental and bone research (Goland & Grand, 1968).
properties
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O.2ClH/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25;;/h1-10H,11-14H2,(H2,20,21,22,23,24);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBRMPUZKMBXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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